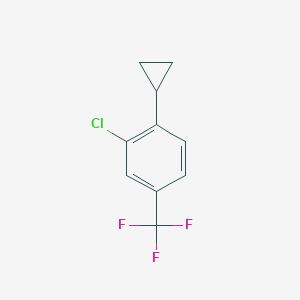
2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene: is an organic compound with the molecular formula C10H8ClF3 It is a derivative of benzene, featuring a chlorine atom, a cyclopropyl group, and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorotoluene with cyclopropylmagnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
Uniqueness
2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8ClF3 |
|---|---|
Peso molecular |
220.62 g/mol |
Nombre IUPAC |
2-chloro-1-cyclopropyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3/c11-9-5-7(10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
LOELNDKNAPDBLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















